molecular formula C12H16 B048628 Phenylcyclohexane CAS No. 827-52-1

Phenylcyclohexane

Cat. No.: B048628
CAS No.: 827-52-1
M. Wt: 160.25 g/mol
InChI Key: IGARGHRYKHJQSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deflazacort involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Deflazacort follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Deflazacort undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions are typically derivatives of Deflazacort with modified functional groups. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic benefits .

Scientific Research Applications

Deflazacort has a wide range of scientific research applications:

Properties

IUPAC Name

cyclohexylbenzene
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InChI

InChI=1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

IGARGHRYKHJQSM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2
Source PubChem
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Molecular Formula

C12H16
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DSSTOX Substance ID

DTXSID3061188
Record name Cyclohexylbenzene
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Molecular Weight

160.25 g/mol
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Physical Description

Liquid, Colorless liquid with a mild odor; [Alfa Aesar MSDS]
Record name Benzene, cyclohexyl-
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Record name Phenylcyclohexane
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Vapor Pressure

0.03 [mmHg]
Record name Phenylcyclohexane
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CAS No.

827-52-1, 19016-95-6
Record name Cyclohexylbenzene
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Record name Benzene, cyclohexyl-
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Synthesis routes and methods I

Procedure details

0.3 mmol of N-hydroxyphthalimide and 0.6 mmol of 1-cyclohexylbenzyl hydroperoxide are added at a temperature of 110° C. to 30 mmol of cyclohexylbenzene in a round-bottomed flask having an attached reflux condenser. The reaction mixture is stirred for 8 hours at said temperature under an oxygen atmosphere of 1 bar. 1-cyclohexylbenzene hydroperoxide is obtained at a selectivity of 96.2% at a cyclohexylbenzene conversion rate of 28.6%.
Quantity
0.3 mmol
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reactant
Reaction Step One
Name
1-cyclohexylbenzyl hydroperoxide
Quantity
0.6 mmol
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One

Synthesis routes and methods II

Procedure details

A 5/8"×18" stainless steel pipe downflow trickle bed reactor was charged with 25 ml Pyrex glass beads followed by 15 ml (10.9 g.) of the above catalyst and topped by additional Pyrex glass beads to give a total charged volume of about 25 ml. The system was pressure checked, heated to 150° C., and pressured to 500 psig with hydrogen for 15 minutes. During a reaction period of four hours, benzene was pumped into the stainless steel tube reactor at a rate of 300 ml/hr (LHSV=20) at a hydrogen pressure of 500 psig and a temperature of 215° C. The reactor effluent was collected in a receiver which was changed at approximately one hour intervals, and the composition of each sample was determined by gas chromatographic analysis. The gas chromatographic analyses of samples taken during the last four hours of a run were averaged and the results showed a 1.4% conversion based on benzene, with a selectivity of 62% to cyclohexylbenzene and 19% to cyclohexane. The ratio of cyclohexylbenzene/cyclohexane (CHB/CH) was 3.3.
[Compound]
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stainless steel
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Synthesis routes and methods III

Procedure details

The invention also relates to a hydrogenation and oxidation process in which a feed comprising cyclohexenylbenzene is contacted with hydrogen in the presence of a hydrogenation catalyst under hydrogenation conditions to form cyclohexylbenzene. The cyclohexylbenzene is then reacted with oxygen (e.g., air) in the presence of an oxidation catalyst under oxidation conditions to form cyclohexylbenzene hydroperoxide.
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Synthesis routes and methods IV

Procedure details

A mixture of 3,100 grams (g) of anhydrous phenylcyclohexane, 40 g of metallic sodium and 11 g of isopropyl alcohol was placed in a 5-liter glass flask and heated to 130° C., and 650 g of styrene was dropped over 3 hours while vigorously stirring and subsequently the resulting mixture was stirred for 1 hour to complete the reaction. Stirring was stopped and the reaction mixture was allowed to stand and cool. Then an oil layer was separated and 200 g of ethanol was added. The resulting mixture was washed three times with each of 2 liters (l) of a 5N aqueous solution of hydrochloric acid and 2 l of saturated aqueous solution of sodium chloride, and dried over anhydrous sodium sulfate. The unreacted phenylcyclohexane was distilled away by the use of a rotary evaporater, and the residue was distilled under reduced pressure to yield 850 g of a fraction having a boiling point of 160°-170° C. at 0.3 mmHg (this fraction is hereinafter referred to as "Fraction f-1") and 550 g of a fraction having a boiling point of 210°-220° C. at 0.3 mmHg (this fraction is hereinafter referred to as "Fraction f-2"). An analysis confirmed that the Fraction f-1 was a compound resulting from addition of one styrene molecule to phenylcyclohexane, i.e., 1-phenyl-1-(2-phenylethyl)cyclohexane, and the Fraction f-2 was a compound resulting from addition of two styrene molecules to phenylcyclohexane, i.e., 1-phenyl-1-(2,4-diphenylbutyl)cyclohexane.
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40 g
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11 g
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650 g
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Synthesis routes and methods V

Procedure details

A cyclohexylbenzene-cyclohexanone-phenol-containing mixture, for example as obtained by the cleavage of cyclohexylbenzene hydroperoxide, is separated by first catalytically hydrogenating selectively the phenol in the mixture, resulting in a mixture of cyclohexylbenzene, which is unchanged, and cyclohexanone; the thus obtained mixture is subjected to fractional distillation to obtain cyclohexylbenzene which can be returned as to a process for the production of cyclohexylbenzene hydroperoxide, and cyclohexanone.
Name
cyclohexylbenzene cyclohexanone phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyclohexylbenzene hydroperoxide
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenylcyclohexane
Reactant of Route 2
Reactant of Route 2
Phenylcyclohexane
Reactant of Route 3
Phenylcyclohexane
Reactant of Route 4
Reactant of Route 4
Phenylcyclohexane
Reactant of Route 5
Phenylcyclohexane
Reactant of Route 6
Reactant of Route 6
Phenylcyclohexane
Customer
Q & A

Q1: What is the molecular formula and weight of phenylcyclohexane?

A1: this compound has a molecular formula of C12H16 and a molecular weight of 160.26 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers utilize a variety of spectroscopic techniques to characterize this compound, including: - Nuclear Magnetic Resonance (NMR): NMR provides valuable insights into the structure and dynamics of this compound. Both 1H NMR and 13C NMR are employed to determine the connectivity and spatial arrangement of atoms within the molecule. [, , , ]- X-ray Diffraction: X-ray diffraction analysis provides information about the three-dimensional structure and conformation of this compound in its solid state, revealing bond lengths, angles, and crystal packing arrangements. [, , ]

Q3: What are the preferred conformations of this compound?

A3: this compound exhibits conformational flexibility, primarily due to the rotation around the bond connecting the phenyl ring to the cyclohexane ring. Studies have shown that the equatorial conformer of this compound, where the phenyl group occupies an equatorial position on the cyclohexane ring, is more stable than the axial conformer. [, ]

Q4: How does the presence of substituents on the phenyl ring affect the conformational behavior of this compound?

A4: Introducing substituents on the phenyl ring can significantly influence the conformational preferences of this compound. Bulky substituents, particularly in the ortho position, can lead to restricted rotation about the aryl-C(sp3) bond, resulting in atropisomerism. The size and position of these substituents determine the barrier to rotation and the relative populations of different conformers. []

Q5: What are the common methods for synthesizing this compound?

A5: this compound can be synthesized through various methods, including:- Catalytic Hydrogenation of Biphenyl: This widely used method involves the reduction of biphenyl in the presence of a suitable catalyst and hydrogen gas. [, ]- Reaction of Benzene and Cyclohexene: this compound can be produced through the alkylation of benzene with cyclohexene in the presence of a molecular sieve catalyst. []

Q6: What are the typical reactions that this compound undergoes?

A6: this compound, like other cycloalkanes, undergoes reactions typical of alkanes, including:- Oxidation: this compound can undergo oxidation reactions, primarily at the benzylic position. For example, cytochrome P450 enzymes can catalyze the hydroxylation of this compound to form phenylcyclohexanols. [, , ]- Halogenation: this compound can be halogenated under appropriate conditions, typically leading to the substitution of hydrogen atoms with halogens like chlorine or bromine. []

Q7: What are the potential applications of this compound and its derivatives?

A7: this compound and its derivatives find applications in various fields, including:- Liquid Crystals: Substituted phenylcyclohexanes, particularly those with polar groups, exhibit liquid crystalline properties, making them suitable for use in liquid crystal displays (LCDs). [, , , , ]- Pharmaceuticals: Certain derivatives of this compound have shown biological activity and are being investigated as potential drug candidates, particularly in the areas of pain management and enuresis treatment. [, ]- Chemical Intermediates: this compound can serve as a versatile building block for synthesizing more complex organic molecules. []

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